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Compound of Interest

Compound Name: Biuret, 1-phenethyl-

Cat. No.: B15485977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenethylbiuret (C10H13N302), a compound of interest in medicinal chemistry and drug
development. Due to the limited availability of experimental spectra in public databases, this
guide presents predicted spectroscopic data for tH NMR, 13C NMR, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). Detailed experimental protocols for the acquisition of such data
are also provided to facilitate the empirical validation and further investigation of this
compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-phenethylbiuret. These
predictions are based on established computational models and provide a foundational dataset
for the initial characterization of the molecule.

Table 1: Predicted *H NMR Data for 1-Phenethylbiuret
(500 MHz, CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.35-7.20 m 5H CeHs-
~5.80 brs 1H -NH-
~5.60 brs 1H -NH-
~5.40 brs 1H -NH:2
~3.60 t 2H -CHz2-N-
~2.85 t 2H Ph-CHa-

Note: Chemical shifts for N-H protons can be broad and their positions may vary depending on
solvent and concentration.

Table 2: Predicted **C NMR Data for 1-Phenethylbiuret
(125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

~158.0 C=0 (central)

~156.5 C=0 (terminal)

~138.5 Quaternary C (aromatic)
~129.0 CH (aromatic)

~128.8 CH (aromatic)

~126.5 CH (aromatic)

~42.0 -CH2-N-

~35.5 Ph-CH2-

Table 3: Predicted Infrared (IR) Absorption Bands for 1-
Phenethylbiuret
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Wavenumber (cm~?)

Intensity

Assignment

N-H Stretching (amines and

~3400 - 3200 Strong, Broad amides)

~3060, 3030 Medium C-H Stretching (aromatic)
~2930, 2850 Medium C-H Stretching (aliphatic)
~1700 Strong C=0 Stretching (amide I)
~1640 Strong C=0 Stretching (amide I)
~1550 Medium N-H Bending (amide II)
~1495, 1450 Medium C=C Stretching (aromatic)
750, 700 Strong C-H Bending (out-of-plane,

monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS) Data for 1-

Phenethylbiuret
miz

Relative Intensity

Assignment

207.10 High [M]* (Molecular lon)

148.07 Medium [M - NH2CONH]*

105.07 High [CeHsCH2CH2]*
CeHsCH=CH2]* (Tropylium ion

104.06 High fearrangement]) e

91.05 Medium [C7H7]* (Tropylium ion)

77.04 Medium [CeHs]+

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-phenethylbiuret.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (3C) chemical environments in the 1-
phenethylbiuret molecule.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband
probe.

Sample Preparation:

o Weigh approximately 10-20 mg of 1-phenethylbiuret for tH NMR and 50-100 mg for 13C
NMR.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCls) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64 (depending on sample concentration).

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

e Number of Scans: 1024 or more (due to the low natural abundance of 13C).

e Spectral Width: 0-200 ppm.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Acquisition Time: ~1-2 seconds.
* Relaxation Delay: 2-5 seconds.
e Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 1-phenethylbiuret by measuring the
absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

¢ Place a small amount of the solid 1-phenethylbiuret sample directly onto the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.
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o Collect the sample spectrum over a range of 4000-400 cm~1.
e Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:
« |dentify the characteristic absorption bands (peaks) in the spectrum.

» Correlate the wavenumbers of these bands to specific functional groups and bond vibrations
using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-phenethylbiuret.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF)
analyzer, with an appropriate ionization source such as Electrospray lonization (ESI) or
Electron Impact (EI).

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of 1-phenethylbiuret (approximately 1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.

o Further dilute this stock solution with the same solvent to a final concentration of
approximately 1-10 pg/mL.

 If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium
hydroxide) to the final solution to promote ionization.

Data Acquisition (ESI-MS):
 Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

e Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion or other adducts.
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e The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-
500).

o For fragmentation studies (MS/MS), select the molecular ion (or a prominent adduct ion) as
the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:
« ldentify the molecular ion peak to confirm the molecular weight of the compound.

e Analyze the fragmentation pattern to deduce structural information. The fragmentation can
help to identify characteristic substructures within the molecule.

Visualization of Spectroscopic Characterization
Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
1-phenethylbiuret.
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Workflow for Spectroscopic Characterization of 1-Phenethylbiuret
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Caption: Spectroscopic characterization workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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